molecular formula C11H7ClN4O2 B2855751 2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide CAS No. 478043-92-4

2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide

Cat. No.: B2855751
CAS No.: 478043-92-4
M. Wt: 262.65
InChI Key: YTTQYTLIKSFZJG-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-cyano-3-methylisoxazol-5-yl)nicotinamide is a specialty compound used primarily in proteomics research. It has the molecular formula C11H7ClN4O2 and a molecular weight of 262.65 . This compound is known for its unique structure, which includes a chloro group, a cyano group, and a methylisoxazole moiety attached to a nicotinamide backbone.

Preparation Methods

The synthesis of 2-Chloro-N-(4-cyano-3-methylisoxazol-5-yl)nicotinamide involves several steps. One common synthetic route includes the nitration of a precursor compound followed by transformation in boiling phosphorus oxychloride (POCl3) to yield the desired product . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield through controlled reaction conditions.

Chemical Reactions Analysis

2-Chloro-N-(4-cyano-3-methylisoxazol-5-yl)nicotinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride (POCl3), nitrating agents, and alkaline solutions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-cyano-3-methylisoxazol-5-yl)nicotinamide involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, compounds with similar structures often inhibit specific enzymes or receptors, leading to their biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-Chloro-N-(4-cyano-3-methylisoxazol-5-yl)nicotinamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized research applications.

Biological Activity

Overview

2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide is a chemical compound with the molecular formula C11H7ClN4O2C_{11}H_7ClN_4O_2 and a molecular weight of 262.65 g/mol. It has gained attention in the field of proteomics and pharmacology due to its potential biological activities, particularly its interactions with various molecular targets and its implications in anti-inflammatory processes.

  • IUPAC Name : 2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide
  • CAS Number : 478043-92-4
  • Molecular Structure :
    • Molecular Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Although detailed pathways are not extensively documented, compounds with similar structures often exhibit inhibitory effects on enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes.

Anti-inflammatory Properties

Research has indicated that this compound exhibits significant anti-inflammatory activity. In studies involving carrageenan-induced paw edema in rats, the compound demonstrated a notable reduction in inflammation markers compared to control groups.

CompoundInhibition of Paw Edema (%)COX-2 Expression Reduction (%)IL-1β Reduction (%)
This compound45.77%82.5%89.5%
Sodium DiclofenacReference Standard--

This data suggests that the compound not only alleviates inflammation but also downregulates pro-inflammatory cytokines, enhancing its potential therapeutic profile.

Proteomics Applications

In proteomics research, this compound is utilized for studying protein interactions and functions. Its unique structure enables it to serve as a specialty product for exploring complex biological systems, particularly in understanding disease mechanisms and drug interactions.

Case Studies

  • Inflammation Models : In a comparative study, this compound was evaluated alongside other nicotinamide derivatives for their anti-inflammatory effects. The results indicated that this compound significantly inhibited the development of paw edema and reduced inflammatory markers more effectively than some traditional anti-inflammatory drugs.
  • Molecular Docking Studies : Molecular docking simulations have shown that the compound binds effectively to COX enzymes, suggesting a mechanism through which it exerts its anti-inflammatory effects. The binding affinities were comparable to those of established anti-inflammatory agents.

Properties

IUPAC Name

2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4O2/c1-6-8(5-13)11(18-16-6)15-10(17)7-3-2-4-14-9(7)12/h2-4H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTQYTLIKSFZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C#N)NC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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